molecular formula C57H64FN13O15 B607524 FOLFIRI regimen CAS No. 1000669-05-5

FOLFIRI regimen

Numéro de catalogue B607524
Numéro CAS: 1000669-05-5
Poids moléculaire: 1190.21
Clé InChI: JYEFSHLLTQIXIO-SMNQTINBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FOLFIRI Regimen is a chemotherapy regimen consisting of leucovorin calcium (calcium folinate), 5-fluorouracil, and irinotecan used in the treatment of advanced-stage and metastatic colorectal cancer.

Applications De Recherche Scientifique

Application in Advanced Pancreatic Cancer

The FOLFIRI.3 regimen, combining 5-fluorouracil, folinic acid, and irinotecan, has been evaluated for its efficacy and tolerability in patients with unresectable pancreatic adenocarcinoma. This study demonstrated that the FOLFIRI.3 regimen is active against advanced pancreatic cancer and has a manageable toxicity profile. It also highlighted the lack of cross-resistance between FOLFIRI.3 and gemcitabine-based regimens, allowing for effective second-line therapies (Taïeb et al., 2007).

Role in Metastatic Colorectal Cancer

A study on the addition of aflibercept to the FOLFIRI regimen in patients with metastatic colorectal cancer (mCRC) previously treated with oxaliplatin showed significant improvement in overall survival compared to placebo plus FOLFIRI. This suggests that aflibercept combined with FOLFIRI could be an effective treatment option for mCRC (Van Cutsem et al., 2012).

Use in First-line Treatment of Metastatic Colorectal Cancer

FOLFIRI was compared with FOLFOX4 as first-line treatment in advanced colorectal cancer. The study found no significant difference in overall response rates, time to progression, or overall survival between the two regimens, suggesting that both therapies are effective as first-line treatment in these patients (Colucci et al., 2005).

Application in Second-line Chemotherapy for Pancreatic Cancer

A GISCAD multicenter phase II study evaluated the FOLFIRI regimen as second-line chemotherapy in patients with locally advanced or metastatic pancreatic cancer after failure of a gemcitabine-based regimen. The study concluded that FOLFIRI showed modest clinical activity with a manageable toxicity profile in this patient population (Zaniboni et al., 2012).

Efficacy in Advanced Gastric Adenocarcinoma

A phase III study compared FOLFIRI with epirubicin, cisplatin, and capecitabine (ECX) as first-line treatments in patients with advanced gastric or esophagogastric junction adenocarcinoma. The study found that FOLFIRI demonstrated significantly better time-to-treatment failure than ECX, indicating that FOLFIRI is an acceptable first-line regimen in this setting (Guimbaud et al., 2014).

Propriétés

Numéro CAS

1000669-05-5

Nom du produit

FOLFIRI regimen

Formule moléculaire

C57H64FN13O15

Poids moléculaire

1190.21

Nom IUPAC

(4-(((2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid compound with (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate and 5-fluoropyrimidine-2,4(1H,3H)-dione (1:1:1)

InChI

1S/C33H38N4O6.C20H23N7O7.C4H3FN2O2/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;5-2-1-6-4(9)7-3(2)8/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);1H,(H2,6,7,8,9)/t33-;12?,13-;/m00./s1

Clé InChI

JYEFSHLLTQIXIO-SMNQTINBSA-N

SMILES

O=C(O)[C@@H](NC(c1ccc(NCC2CNc(c3N2C=O)[nH]c(N)nc3=O)cc1)=O)CCC(O)=O.O=c([nH]cc4F)[nH]c4=O.O=C5[C@](O)(CC)c(c6CO5)cc7n(Cc8c(CC)c9cc(OC(N%10CCC(N%11CCCCC%11)CC%10)=O)ccc9nc87)c6=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

FOLFIRI Regimen;  FOLFIRI;  5-Fluorouracil mixture with Folinic acid and Irinotecan; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FOLFIRI regimen
Reactant of Route 2
FOLFIRI regimen
Reactant of Route 3
FOLFIRI regimen
Reactant of Route 4
FOLFIRI regimen
Reactant of Route 5
FOLFIRI regimen
Reactant of Route 6
FOLFIRI regimen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.